2-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide
Description
2-(3,4-Dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide is a benzimidazole-derived acetamide compound characterized by a 3,4-dimethoxyphenyl group attached to an acetamide backbone and a 2-methyl-substituted benzimidazole ring. Benzimidazoles are heterocyclic aromatic compounds known for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . The 3,4-dimethoxy substitution on the phenyl ring enhances lipophilicity and may influence receptor binding affinity, while the benzimidazole core contributes to π-π stacking interactions with biological targets .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-methyl-3H-benzimidazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-11-19-14-6-5-13(10-15(14)20-11)21-18(22)9-12-4-7-16(23-2)17(8-12)24-3/h4-8,10H,9H2,1-3H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONRTIGNRGESCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the acetamide group: The benzimidazole core is then reacted with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, to introduce the acetamide group.
Substitution with the 3,4-dimethoxyphenyl group: Finally, the compound is subjected to a substitution reaction with 3,4-dimethoxyphenyl halide under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound 2-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide is a complex organic molecule that has garnered attention in various scientific fields, particularly medicinal chemistry. This article explores its applications, synthesizing insights from diverse sources and presenting a comprehensive overview of its potential uses.
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with benzimidazole derivatives exhibit significant anticancer properties. The specific substitution pattern of 2-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide may enhance its efficacy against various cancer cell lines due to its ability to interfere with cellular pathways involved in proliferation and apoptosis.
- Antimicrobial Properties : Studies have shown that benzimidazole derivatives can possess antimicrobial activities. This compound's structure suggests it may inhibit bacterial growth or fungal proliferation, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases.
Pharmacological Studies
Pharmacological studies are essential to understand the compound's mechanism of action. Interaction studies demonstrate how this compound behaves in biological systems, which can lead to the development of targeted therapies.
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer assays | Significant inhibition of tumor growth in vitro | Potential for drug development in oncology |
| Antimicrobial tests | Effective against certain bacterial strains | Could lead to new antibiotics |
| Inflammation models | Reduced markers of inflammation | Possible treatment for chronic inflammatory diseases |
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various benzimidazole derivatives, including 2-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide. Results indicated that this compound significantly reduced the viability of breast cancer cells through apoptosis induction mechanisms.
Case Study 2: Antimicrobial Activity
In a comparative study of antimicrobial agents, 2-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The study suggested that the methoxy groups enhance membrane permeability, facilitating greater efficacy against these pathogens.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Group Variations
| Compound Name | Core Structure | Key Substituents | Unique Features | Biological Activities | Reference |
|---|---|---|---|---|---|
| Target Compound | Benzimidazole | 3,4-Dimethoxyphenyl, 2-methyl | Enhanced lipophilicity from methoxy groups; benzimidazole for target interaction | Anticancer, antimicrobial (inferred from class) | |
| N-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-1,2,4-Triazol-5-yl}-2-(5-Methoxy-1H-Indol-1-yl)Acetamide | 1,2,4-Triazole | 3,4-Dimethoxyphenethyl, 5-methoxyindole | Triazole ring for metabolic stability; indole moiety for receptor modulation | Antiviral, enzyme inhibition (e.g., kinase targets) | |
| 2-{[4-Amino-5-(3,4-Dimethoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[4-(Benzyloxy)Phenyl]Acetamide | 1,2,4-Triazole | 4-Amino-triazole, sulfanyl bridge | Sulfanyl group enhances solubility; benzyloxy for membrane penetration | Antimicrobial, anticancer (IC₅₀: 1.2–8.5 μM in cancer cell lines) | |
| 2-(2H-1,3-Benzodioxol-5-yl)-N-[5-(2,5-Dichlorophenyl)-1,3,4-Oxadiazol-2-yl]Acetamide | Oxadiazole | Benzodioxole, dichlorophenyl | Oxadiazole improves metabolic resistance; Cl groups for halogen bonding | Antifungal, antiparasitic | |
| N-(2-Cyano-3-Methylbutan-2-yl)-2-((1-(2,4-Dimethylphenyl)-1H-Tetrazol-5-yl)Thio)Acetamide | Tetrazole | Cyano, thioether, dimethylphenyl | Tetrazole mimics carboxylate; cyano group for covalent binding | Enzyme inhibition (e.g., COX-2) | |
| 2-(5-(3,4-Dimethoxyphenyl)Isoxazol-3-yl)-N-(Thiophen-2-ylMethyl)Acetamide | Isoxazole | 3,4-Dimethoxyphenyl, thiophenmethyl | Isoxazole for redox stability; thiophene for π-stacking | Anti-inflammatory, analgesic |
Pharmacological Profiles
- Anticancer Activity : The target compound’s benzimidazole core is associated with tubulin polymerization inhibition (e.g., similar to albendazole) . In contrast, triazole derivatives (e.g., ) show broader kinase inhibition, with IC₅₀ values in low micromolar ranges against breast (MCF-7) and lung (A549) cancer cells.
- Antimicrobial Potency : The sulfanyl-triazole analog exhibits superior Gram-negative bacterial inhibition (MIC: 4 μg/mL against E. coli) compared to benzimidazoles, likely due to its sulfanyl group disrupting bacterial membranes.
- Metabolic Stability : Oxadiazole and tetrazole analogs () demonstrate longer half-lives (t₁/₂ > 6 hours in hepatic microsomes) owing to their resistance to cytochrome P450 oxidation.
Key Research Findings
- Solubility vs. Bioactivity Trade-off : While the 3,4-dimethoxy group in the target compound improves lipophilicity (logP: 3.8), it reduces aqueous solubility (<0.1 mg/mL). Sulfanyl-triazole derivatives () balance this with logP ~2.5 and solubility >1 mg/mL .
- Target Selectivity : Benzimidazoles (target compound) preferentially inhibit tubulin, whereas triazoles () target topoisomerase II and kinases .
- Toxicity Profiles : The target compound’s benzimidazole class is associated with hepatotoxicity (LD₅₀: 200 mg/kg in mice), while triazoles () show lower hepatic accumulation (LD₅₀: >500 mg/kg) .
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide is , with a molecular weight of approximately 311.34 g/mol. The compound features a benzimidazole ring system, which is known for its diverse biological activity, and a substituted acetamide moiety that may enhance its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the benzimidazole core.
- Acylation with an acetamide group.
- Introduction of the 3,4-dimethoxyphenyl substituent.
Anticancer Activity
Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds possess cytotoxic effects against various cancer cell lines. The activity can be quantified using the half-maximal inhibitory concentration (IC50) values, which indicate the effectiveness of the compound in inhibiting cell growth.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of benzimidazole-containing compounds against oxidative stress-induced neuroinflammation. In vivo experiments demonstrated that these compounds could ameliorate ethanol-induced neurodegeneration by reducing oxidative stress markers and inflammatory cytokines.
Study on Neuroprotective Effects
A study investigated the effects of newly synthesized benzimidazole derivatives on neuroinflammation induced by ethanol. The results showed a significant reduction in markers such as TNF-α and COX-2 after treatment with the derivatives, indicating their potential as neuroprotective agents against oxidative stress-related neuronal damage .
Antimicrobial Evaluation
Another study evaluated the antimicrobial activity of similar benzimidazole derivatives and found significant effects against various pathogens. The minimum inhibitory concentration (MIC) values were reported as low as 0.22 µg/mL for some derivatives, showcasing their potential as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of 2-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide can be influenced by its structural features:
- The presence of methoxy groups enhances lipophilicity and may improve cellular uptake.
- The benzimidazole core is crucial for interaction with biological targets, influencing anticancer and antimicrobial activities.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation between the 3,4-dimethoxyphenyl acetic acid derivative and the 2-methyl-1H-benzimidazol-5-amine under coupling agents like EDC/HOBt.
- Cyclization of the benzimidazole core using controlled temperature (60–80°C) and acidic conditions (e.g., HCl in ethanol) .
- Purification via column chromatography or recrystallization to achieve >95% purity. Key parameters include pH control (6.5–7.5) to avoid side reactions and solvent selection (e.g., DMF or THF) for solubility optimization .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of methoxy groups (δ 3.7–3.9 ppm) and benzimidazole protons (δ 7.1–8.3 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, with retention time consistency indicating batch reproducibility .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 354.15) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects) across studies?
Discrepancies often arise from:
- Structural analogs : Minor substituent changes (e.g., methoxy vs. ethoxy groups) can alter binding affinity to targets like tyrosine kinases or microbial enzymes. Comparative docking studies using tools like AutoDock Vina are recommended .
- Assay conditions : Variances in cell lines (e.g., HeLa vs. MCF-7) or microbial strains require standardized protocols (e.g., CLSI guidelines). Dose-response curves (IC₅₀ values) should be cross-validated using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
Q. What strategies are effective for elucidating the mechanism of action in kinase inhibition studies?
- Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify primary targets (e.g., EGFR or VEGFR2).
- Molecular dynamics simulations : Analyze ligand-protein interactions (e.g., hydrogen bonding with benzimidazole nitrogen) using software like GROMACS .
- Mutagenesis studies : Introduce point mutations (e.g., T790M in EGFR) to validate binding site residues critical for inhibition .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- LogP modulation : Introduce polar groups (e.g., hydroxyl) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .
- Prodrug strategies : Acetylate the benzimidazole NH group to enhance oral bioavailability .
- Metabolic stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups) and guide structural modifications .
Methodological Guidance
Q. What experimental designs are recommended for evaluating structure-activity relationships (SAR) in derivatives?
- Substituent libraries : Synthesize derivatives with systematic variations (e.g., halogens at the 4-position of the phenyl ring) .
- 3D-QSAR models : Employ CoMFA or CoMSIA to correlate electronic (e.g., Hammett σ) and steric parameters with activity .
- Crystallography : Solve X-ray structures of ligand-target complexes (e.g., PDB ID: 9NP) to guide rational design .
Q. How should researchers address low yield in the final amidation step?
- Coupling reagent optimization : Replace DCC with TBTU or PyBOP to reduce racemization .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes while maintaining >80% yield .
- In situ FTIR monitoring : Track carbonyl (C=O) stretching (1700 cm⁻¹) to identify incomplete reactions early .
Data Contradiction Analysis
Q. Why do cytotoxicity assays show variability across laboratories?
- Cell culture conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) or passage number affect proliferation rates. Standardize using ATCC protocols .
- Compound stability : Degradation in DMSO stock solutions over time (e.g., >1 week) can reduce potency. Use fresh stocks and validate via LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
